N-(3-methoxypropyl)cyclobutanamine
Description
N-(3-Methoxypropyl)cyclobutanamine is a cyclobutane-derived amine featuring a 3-methoxypropyl substituent attached to the nitrogen atom. The cyclobutane ring introduces structural rigidity, while the methoxypropyl group contributes ether functionality and alkyl chain flexibility.
Properties
CAS No. |
1247765-70-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(3-methoxypropyl)cyclobutanamine |
InChI |
InChI=1S/C8H17NO/c1-10-7-3-6-9-8-4-2-5-8/h8-9H,2-7H2,1H3 |
InChI Key |
IMRFVHYTNPAQKA-UHFFFAOYSA-N |
SMILES |
COCCCNC1CCC1 |
Canonical SMILES |
COCCCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified from diverse sources, share structural or functional similarities with N-(3-methoxypropyl)cyclobutanamine. Key differences and implications are highlighted:
N-[(3-Fluorophenyl)methyl]cyclobutanamine
- Molecular Formula : C₁₁H₁₄FN
- Molecular Weight : 179.24 g/mol
- Key Features: Cyclobutanamine core with a fluorinated benzyl substituent. Higher molecular weight (179.24 vs. ~143.23) may reduce solubility but improve receptor binding in medicinal contexts.
(3,4-Dimethylphenyl)methylamine
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.25 g/mol
- Key Features :
- Methoxyethyl group (shorter chain) attached to a dimethylbenzylamine scaffold.
- The aromatic 3,4-dimethylphenyl group introduces steric hindrance and hydrophobic interactions, contrasting with the cyclobutane ring’s strain and compactness.
- Similar molecular weight to the fluorinated analog but distinct electronic properties due to the absence of fluorine.
Cyclobutanecarboxamide, N-(3-Aminopropyl)-N-methyl
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
- The 3-aminopropyl substituent introduces a protonatable nitrogen, unlike the non-ionizable methoxy group in the target compound. Applications likely differ due to the amide’s stability and interaction with biological targets (e.g., enzyme inhibition).
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Molecular Formula: C₁₂H₁₆ClNO
- Molecular Weight : 225.71 g/mol
- Key Features: Cyclopropane ring (smaller, higher strain) vs. cyclobutane. Chlorophenoxypropyl substituent combines aryl ether and halogenated motifs, contrasting with the aliphatic methoxypropyl group.
Methoprotryne (N-(3-Methoxypropyl)-N’-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-Diamine)
- Molecular Formula: Not explicitly stated, but inferred to include a triazine ring.
- Use : Herbicide .
- Key Features :
- Triazine core with methoxypropyl and methylthio groups.
- Demonstrates how methoxypropyl substituents can enhance agrochemical efficacy via solubility and target binding.
- Structural complexity (triazine vs. cyclobutane) underscores divergent applications despite shared substituents.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituent | Potential Applications |
|---|---|---|---|---|---|
| This compound (Target) | C₈H₁₇NO | ~143.23 | Cyclobutane | 3-Methoxypropyl | Hypothesized: Pharma/Agrochemical |
| N-[(3-Fluorophenyl)methyl]cyclobutanamine | C₁₁H₁₄FN | 179.24 | Cyclobutane | 3-Fluorobenzyl | Medicinal chemistry |
| (3,4-Dimethylphenyl)methylamine | C₁₁H₁₇NO | 179.25 | Benzylamine | 2-Methoxyethyl, 3,4-Dimethylphenyl | Material science |
| Cyclobutanecarboxamide, N-(3-Aminopropyl)-N-methyl | C₉H₁₈N₂O | 170.25 | Cyclobutane | 3-Aminopropyl, Methyl | Enzyme inhibitors |
| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.71 | Cyclopropane | 3-Chlorophenoxypropyl | Pesticides |
| Methoprotryne | Triazine-based | N/A | Triazine | 3-Methoxypropyl, Methylthio | Herbicide |
Key Findings and Implications
Substituent Effects :
- Aromatic vs. Aliphatic Groups : Fluorinated or chlorinated aryl groups (e.g., in and ) enhance lipophilicity and bioactivity but reduce solubility. The target’s methoxypropyl group balances hydrophilicity and flexibility.
- Functional Groups : Amides () increase polarity, while ethers () improve solubility and metabolic stability.
Ring Size and Strain :
- Cyclopropane () exhibits higher ring strain than cyclobutane, affecting reactivity and conformational stability.
The target compound’s applications may align with these domains, pending further study.
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